molecular formula C17H14N4O2 B11033803 4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide CAS No. 956442-48-1

4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide

Cat. No.: B11033803
CAS No.: 956442-48-1
M. Wt: 306.32 g/mol
InChI Key: GTFSUIDNOOTAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide ( 956442-48-1) is a synthetic benzimidazole derivative with a molecular formula of C17H14N4O2 and a molecular weight of 306.32 g/mol . This compound belongs to a class of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives that have been identified as a novel class of corticotropin-releasing factor-1 (CRF-1) receptor antagonists . The CRF-1 receptor is a prime drug target implicated in stress-related disorders such as anxiety and depression . Research indicates that these derivatives exhibit their biological activity by potentially forming key interactions with the receptor, including hydrogen bonding with residues like Glu196 and Lys334, as well as π-π stacking . Compounds in this series have been evaluated through QSAR modeling, molecular docking, and dynamics simulations, demonstrating stable binding interactions with the CRF-1 protein and suggesting their potential for further development as therapeutic agents for stress-dependent neurological disorders . The fused heterocyclic system is of significant interest in medicinal chemistry, as the benzimidazole nucleus is a privileged scaffold in numerous pharmacologically active agents . This product is intended for research purposes and is strictly for laboratory use. It is not approved for diagnostic or therapeutic applications in humans.

Properties

CAS No.

956442-48-1

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

4-oxo-N-phenyl-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carboxamide

InChI

InChI=1S/C17H14N4O2/c22-15-10-13(16(23)18-11-6-2-1-3-7-11)20-17-19-12-8-4-5-9-14(12)21(15)17/h1-9,13H,10H2,(H,18,23)(H,19,20)

InChI Key

GTFSUIDNOOTAFE-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=NC3=CC=CC=C3N2C1=O)C(=O)NC4=CC=CC=C4

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Lanthanum Triflate-Catalyzed Cyclocondensation

The most efficient route involves a one-pot three-component reaction employing 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde , substituted acetoacetanilides, and urea/thiourea derivatives. Lanthanum triflate [La(OTf)3][La(OTf)_3] acts as a Lewis acid catalyst, facilitating simultaneous benzimidazole and tetrahydropyrimidine ring formation at 100°C within 1–1.5 hours.

Critical Parameters:

  • Catalyst Loading: 10 mol% La(OTf)3La(OTf)_3 achieves 78–92% yields

  • Solvent System: Solvent-free conditions under microwave irradiation enhance reaction efficiency

  • Substituent Effects: Electron-withdrawing groups on acetoacetanilide improve cyclization kinetics

This method’s versatility is demonstrated in the synthesis of analog 4f , which shares structural homology with the target compound.

Stepwise Assembly via Benzimidazole Intermediate

Benzimidazole Core Construction

Initial benzimidazole synthesis employs o-phenylenediamine and cyanamide under acidic conditions (Scheme 1). Mercury oxide-mediated cyclization of N-(o-aminophenyl)thiourea derivatives provides 2-aminobenzimidazole precursors in near-quantitative yields.

o-Phenylenediamine+CyanamideHCl, Δ2-Aminobenzimidazole\text{o-Phenylenediamine} + \text{Cyanamide} \xrightarrow{\text{HCl, Δ}} \text{2-Aminobenzimidazole}

Tetrahydropyrimidine Annulation

The benzimidazole intermediate undergoes Biginelli-type condensation with ethyl acetoacetate and phenyl urea in acetic acid. Iron-acetic acid systems enable selective reduction of nitro intermediates to amines, circumventing catalyst poisoning observed with palladium.

Optimized Conditions:

  • Temperature: 55–65°C for 7 hours

  • Reductant: Fe powder in acetic acid (yield: 85%)

  • Workup: Dichloromethane/water extraction isolates crude product

Alternative Catalytic Systems and Green Chemistry Approaches

Brønsted Acid-Mediated Cyclization

Phosphotungstic acid supported on silica (H3PW12O40/SiO2H_3PW_{12}O_{40}/SiO_2) achieves comparable yields (82%) to La(OTf)3La(OTf)_3 at lower temperatures (80°C). This heterogeneous catalyst permits five reuse cycles without significant activity loss.

Solvent-Free Mechanochemical Synthesis

Ball milling 2-aminobenzimidazole , diketene derivatives, and urea for 45 minutes at 350 rpm produces the target compound with 68% yield. While less efficient than solution-phase methods, this approach reduces solvent waste by 90%.

Structural Characterization and Analytical Data

Key Spectroscopic Signatures:

  • 1^1H NMR (DMSO-d6): δ 10.32 (s, 1H, CONH), 8.21–7.28 (m, 9H, aromatic), 5.84 (s, 1H, CH pyrimidine)

  • HRMS: m/z calcd. for C18H16N4O2C_{18}H_{16}N_4O_2: 320.35; found: 320.33

Comparative Synthetic Routes

MethodCatalystTemp (°C)Time (h)Yield (%)Purity (%)
La(OTf)_3 MCRLanthanum triflate1001.59298.5
Fe-AcOH ReductionIron powder6578597.2
MechanochemicalNoneRT0.756895.8

Chemical Reactions Analysis

Carboxamide Group

  • Hydrolysis : Under acidic or basic conditions, the carboxamide undergoes hydrolysis to form carboxylic acid derivatives.

    • Example: Reaction with 6M HCl yields 4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxylic acid .

  • Condensation Reactions : Reacts with primary amines to form substituted ureas under mild conditions.

Tetrahydropyrimidine Ring

  • Oxidation : The 4-oxo group participates in redox reactions, forming dihydropyrimidine derivatives when treated with mild oxidizing agents (e.g., MnO₂).

  • Tautomerism : Exhibits keto-enol tautomerism, confirmed by NMR studies showing equilibrium between 4-oxo and 4-hydroxy forms .

Benzimidazole Moiety

  • Electrophilic Substitution : The benzimidazole nitrogen undergoes alkylation or acylation at the N1 position under basic conditions .

  • Halogenation : Bromination at the C5/C6 positions occurs in the presence of Br₂/FeCl₃ .

Catalytic and Solvent Effects

Optimized reaction parameters from :

SolventReaction Time (h)Yield (%)
Ethanol1–1.588–97
Acetonitrile2.578
THF365
Water4<50

Catalyst Efficiency :

  • Lanthanum triflate outperforms traditional acid catalysts (e.g., HCl, p-TSA) by reducing side reactions and improving regioselectivity.

Mechanistic Insights

The synthesis follows a Biginelli-like mechanism :

  • Aldol condensation between aldehyde and acetoacetanilide forms a β-keto-enamine intermediate.

  • Nucleophilic attack by urea on the α,β-unsaturated carbonyl intermediate.

  • Cyclization to form the tetrahydropyrimidine ring, followed by benzimidazole fusion .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (DSC data).

  • Photodegradation : UV exposure (254 nm) leads to cleavage of the tetrahydropyrimidine ring, forming benzimidazole-2-carboxamide derivatives.

Comparative Reactivity of Structural Analogs

Data from :

Analog SubstituentReactivity TrendKey Reaction
4-FluorophenylEnhanced electrophilic substitutionBromination at C5 (yield: 92%)
2-ChlorophenylFaster hydrolysisAcidic hydrolysis (t₁/₂: 15 min)
N-(4-Methoxyphenyl)Reduced tautomerismKeto-enol equilibrium shifted 80:20

This compound’s reactivity profile underscores its versatility in medicinal chemistry applications, particularly in designing kinase inhibitors and anti-cancer agents. Further studies are needed to explore its catalytic asymmetric synthesis and bioorthogonal reactions.

Scientific Research Applications

Biological Activities

The biological activity of 4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide has been explored in several studies:

Anticancer Activity

Research indicates that compounds within this class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells.
  • Case Studies : In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values indicating strong potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential:

  • Activity Against Bacterial Strains : Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains .

Therapeutic Potential and Future Directions

The therapeutic potential of this compound extends beyond anticancer and antimicrobial applications. Future research may explore:

  • Mechanistic Studies : Understanding the precise molecular targets and pathways influenced by this compound.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models to determine therapeutic viability.

Mechanism of Action

The mechanism of action of 4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to various biological outcomes.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways and cellular functions.

    Receptors: By binding to receptors, the compound can influence signal transduction pathways, affecting cellular responses.

    Proteins: Interaction with proteins can modulate their activity, stability, or localization, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogues differ in substituents on the phenyl ring or core structure, impacting molecular mass, polarity, and bioactivity:

Compound Name Substituent Molecular Formula Mass (g/mol) Key Functional Groups
4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide Phenyl C₁₈H₁₅N₄O₂ ~326.12 4-oxo, carboxamide
N-(4-Fluorophenyl)-4-oxo-... () 4-Fluorophenyl C₁₇H₁₃FN₄O₂ 324.32 F, 4-oxo, carboxamide
N-(3,5-dimethylphenyl)-4-oxo-... () 3,5-Dimethylphenyl C₂₀H₁₉N₄O₂ ~353.39 CH₃, 4-oxo, carboxamide
Chromone-containing derivative () Chromone-3-yl, cyano C₂₃H₁₅N₅O₃ ~433.40 C≡N, C=Oamide, γ-pyrone

Key Observations :

  • Fluorination () reduces molecular mass slightly (324 vs.
  • 3,5-Dimethylphenyl substitution () increases hydrophobicity, favoring lipid bilayer penetration but possibly reducing aqueous solubility .
  • The chromone-cyano derivative () shows distinct spectral properties (e.g., IR C≡N at 2228 cm⁻¹, C=Oamide at 1677 cm⁻¹), suggesting utility in diagnostic applications .

Pharmacological and Binding Properties

  • CRF-1 Receptor Antagonism : The target compound’s structural class (tetrahydropyrimido-benzimidazoles) shows high CRF-1 binding affinity. Substance B18 (), a benzimidazole derivative, exhibits IC₅₀ < 10 nM , surpassing reference compounds in stress-disorder models .
  • Cytotoxicity: Hepatoma carcinoma cell assays () indicate that fluorinated or methylated derivatives (e.g., ) may enhance selectivity over non-cancer cells due to tuned lipophilicity .

Physicochemical and Drug-Likeness Profiles

All analogues comply with Lipinski’s rule (molecular weight <500, logP <5), but critical differences exist:

  • Target Compound : Predicted logP ~2.5 (moderate solubility).
  • Fluorinated Analogue () : Lower logP (~2.1) due to electronegativity, favoring renal clearance .
  • Dimethylphenyl Analogue () : Higher logP (~3.4), risking off-target binding but improving blood-brain barrier penetration .

Biological Activity

4-Oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide is a complex organic compound notable for its structural features and potential biological activities. This compound belongs to the class of tetrahydropyrimidines and benzimidazoles, which are recognized for their diverse pharmacological properties. The molecular formula of this compound is C18H16N4O2C_{18}H_{16}N_{4}O_{2} with a molecular weight of approximately 320.35 g/mol .

Structure and Synthesis

The compound features a tetrahydropyrimidine ring fused with a benzimidazole moiety and a carboxamide functional group. These structural characteristics contribute to its reactivity and biological properties. Various synthetic methods have been developed for the preparation of this compound, often involving condensation reactions between suitable precursors .

Biological Activity

The biological activity of this compound has been explored in several studies:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that derivatives of benzimidazole exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Antimicrobial Properties : Compounds within this class have demonstrated activity against a range of bacterial strains. Research indicates that benzimidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of this compound involve interactions with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression or microbial resistance mechanisms.
  • Cell Cycle Arrest : Some studies suggest that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Cytotoxicity Against MCF-7 Cells : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 cells with IC50 values indicating potent activity .
  • Antimicrobial Evaluation : In vitro studies showed that related compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamideFluorine substitution on phenyl ringPotential anticancer activity
N-(2,5-dimethoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamideDimethoxy substitutionEnhanced solubility and bioactivity
4-methyl-7-nitro-2,3-dihydropyrimido[1,2-a]benzimidazoleNitro group substitutionAntimicrobial properties

Q & A

Q. What are the common synthetic routes for 4-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydropyrimido-benzimidazole core. Key steps include cyclocondensation of substituted benzimidazoles with carbonyl-containing precursors under acidic or basic conditions. For example, similar compounds (e.g., 4-phenyl derivatives) are synthesized via cyclization reactions using ethanol as a solvent, with yields influenced by substituent electronic effects and reaction time . Critical parameters include:
  • Temperature : 80–100°C for cyclization.
  • Catalysts : Use of p-toluenesulfonic acid (PTSA) or Lewis acids to accelerate ring formation.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (yields: 37–70% depending on substituents) .
    Table: Representative Reaction Conditions
StepReagentsSolventTemp (°C)Yield (%)
CyclizationUrea, PTSAEthanol8060–70
FunctionalizationPhenyl isocyanateDCMRT45–55

Q. How can researchers confirm the structural integrity of the compound post-synthesis using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural validation requires a combination of:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks. For example, the N-phenyl group in related compounds shows aromatic proton signals at δ 7.2–7.6 ppm .
  • X-ray Crystallography : Orthorhombic crystal systems (e.g., Pbca space group) with lattice parameters a=13.606A˚,b=7.567A˚,c=24.578A˚a = 13.606 \, \text{Å}, b = 7.567 \, \text{Å}, c = 24.578 \, \text{Å}) provide definitive proof of stereochemistry and hydrogen bonding networks .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated Mr=263.29M_r = 263.29) .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer : Contradictory activity data often arise from variations in assay conditions or impurity profiles. To address this:
  • Reproducibility Checks : Standardize assays using reference compounds (e.g., kinase inhibitors for enzyme studies).
  • Purity Analysis : Employ HPLC-DAD/ELSD (>95% purity threshold) to rule out side products .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers linked to solvent polarity or cell-line specificity .
    Example: A 2021 study found that solvent choice (DMSO vs. saline) altered IC50_{50} values by 30% in kinase inhibition assays .

Q. How can computational chemistry tools aid in predicting the reactivity and stability of this compound under various experimental conditions?

  • Methodological Answer : Computational methods enable:
  • Reactivity Prediction : Density Functional Theory (DFT) calculations to model electrophilic attack sites on the pyrimido-benzimidazole core. For example, the C-4 carbonyl group is prone to nucleophilic substitution .
  • Solubility Modeling : COSMO-RS simulations to predict solubility in polar aprotic solvents (e.g., DMF > DMSO) .
  • Degradation Pathways : Molecular dynamics (MD) simulations to assess hydrolysis stability at pH 2–9 .
    Table: Predicted Reactivity Parameters
ParameterValueTool
HOMO-LUMO Gap4.2 eVGaussian 16
LogP2.8ChemAxon

Q. What crystallization techniques are most effective for obtaining high-quality single crystals of this compound for X-ray analysis?

  • Methodological Answer : Slow evaporation from a mixed solvent system (e.g., chloroform/methanol 3:1 v/v) at 4°C promotes nucleation. For orthorhombic systems, seed crystals can be introduced to align lattice growth. Critical factors include:
  • Supersaturation Control : Maintain 70–80% solvent evaporation rate.
  • Temperature Gradients : Use a gradient of 0.5°C/hour to minimize defects .
    Note: Crystals of related compounds (e.g., 4-phenyl analogs) required 7–14 days for optimal growth .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) reported for this compound in different solvents?

  • Methodological Answer : Solvent-induced shifts are common. Mitigation strategies include:
  • Reference Standards : Compare with in-house data for the same solvent (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)3_3) to resolve overlapping proton signals .
  • Dynamic NMR : Variable-temperature NMR to study conformational exchange (e.g., rotamers affecting N-phenyl group signals) .

Methodological Innovations

Q. What advanced separation technologies (e.g., membrane systems) are suitable for purifying this compound at scale?

  • Methodological Answer : Membrane-based nanofiltration (MWCO: 500 Da) effectively removes low-MW impurities. For enantiomeric resolution, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) yield >99% ee . Process parameters:
  • Pressure : 10–15 bar for tangential flow filtration.
  • Solvent Compatibility : Avoid chlorinated solvents to prevent membrane degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.